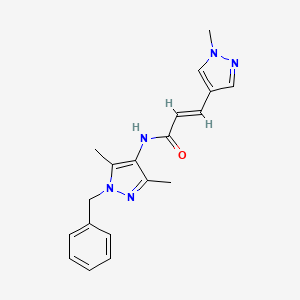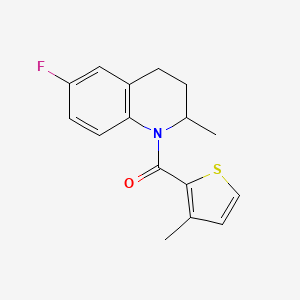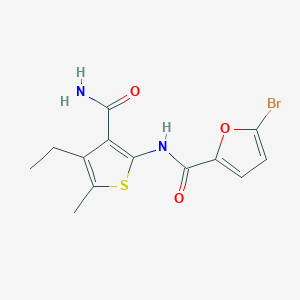![molecular formula C22H16ClN5O5S B10899846 2-{(2E)-2-[(2E)-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10899846.png)
2-{(2E)-2-[(2E)-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound featuring multiple functional groups, including a thiazole ring, a nitrophenyl group, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and furyl groups through condensation reactions. The final step involves the formation of the phenylacetamide moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production while maintaining consistency and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE: shares structural similarities with other thiazole-based compounds and nitrophenyl derivatives.
Uniqueness
Structural Complexity: The presence of multiple functional groups and the specific arrangement of these groups make this compound unique.
Its diverse applications in various fields, from medicinal chemistry to material science, highlight its versatility compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H16ClN5O5S |
|---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
2-[(2E)-2-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H16ClN5O5S/c23-16-8-6-13(10-17(16)28(31)32)18-9-7-15(33-18)12-24-27-22-26-21(30)19(34-22)11-20(29)25-14-4-2-1-3-5-14/h1-10,12,19H,11H2,(H,25,29)(H,26,27,30)/b24-12+ |
InChI-Schlüssel |
AFZIGDHSLIEGPR-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/S2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10899796.png)
![3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899802.png)

![N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10899812.png)
![5-(difluoromethyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899815.png)
![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10899816.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10899824.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10899827.png)
![2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B10899835.png)
![[3-Bromo-4-(cyanomethoxy)-5-ethoxybenzylidene]propanedinitrile](/img/structure/B10899850.png)
